

# CCT251545: A Reference Compound for Potent and Selective CDK8/19 Inhibition

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Compound of Interest		
Compound Name:	CCT251545	
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A detailed guide for researchers, scientists, and drug development professionals on the utility of **CCT251545** as a benchmark for inhibiting Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19).

This guide provides a comprehensive comparison of **CCT251545** with other known CDK8/19 inhibitors, supported by experimental data and detailed protocols. The objective is to offer a clear perspective on its performance and establish its position as a reference compound in the study of CDK8/19-mediated signaling pathways.

### Introduction to CDK8/19 and Their Role in Disease

CDK8 and its close paralog CDK19 are key components of the Mediator complex, a crucial regulator of RNA Polymerase II-dependent transcription.[1] Dysregulation of CDK8/19 activity has been implicated in a variety of diseases, including cancer, where they can act as oncogenes.[2][3] These kinases are involved in multiple signaling pathways, such as the WNT/β-catenin and JAK/STAT pathways, making them attractive targets for therapeutic intervention. [4][5]

#### **CCT251545:** A Potent and Selective Chemical Probe

CCT251545 was identified through a cell-based screen for inhibitors of the WNT signaling pathway.[5][6] Subsequent studies revealed that it acts as a potent, ATP-competitive inhibitor of both CDK8 and CDK19.[7][8] Its high selectivity, with over 100-fold greater potency for CDK8/19 compared to a panel of 291 other kinases, and its excellent oral bioavailability make it



an ideal tool for studying the biological functions of these kinases in both in vitro and in vivo models.[5][9]

# **Comparative Analysis of CDK8/19 Inhibitors**

The following tables summarize the quantitative data for **CCT251545** and other notable CDK8/19 inhibitors, providing a clear comparison of their biochemical potency, cell-based activity, and selectivity.

Table 1: Biochemical Potency of CDK8/19 Inhibitors

Compound	CDK8 IC50 (nM)	CDK19 IC50 (nM)	Assay Type
CCT251545	7[7]	6[7]	Reporter Displacement Assay[7]
Senexin B	-	-	Less potent than other listed inhibitors in cell-based assays[10]
Cortistatin A	-	-	Potent in cell-based assays[10]
Ponatinib	-	-	Potent biochemical binding activity[5]
Linifanib	14 ± 1	24 ± 3	Biochemical Assay[5]

Table 2: Cell-Based Activity of CDK8/19 Inhibitors



Compound	WNT Signaling IC₅₀ (nM) (Cell Line)	pSTAT1 (Ser727) Inhibition IC50 (nM)
CCT251545	5 (7dF3)[6][11]	9[7]
Senexin B	-	-
Cortistatin A	-	-
Ponatinib	>10,000 (7dF3 & LS174T)[5]	-
Linifanib	1,290 ± 489 (7dF3), 5,170 ± 887 (LS174T)[5]	-

Table 3: Selectivity Profile of CCT251545

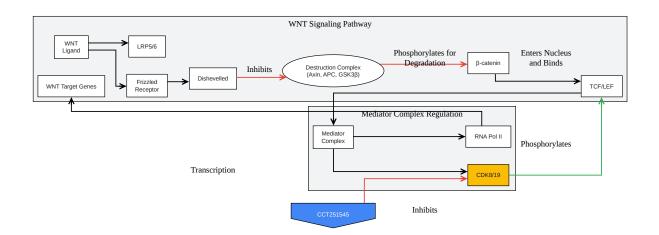
Off-Target Kinase	IC <sub>50</sub> (nM)
GSK3α	462[7]
GSK3β	690[7]
PRKCQ	122[7]

Data from a panel of 293 kinases showed that at 1  $\mu$ M, **CCT251545** inhibited only 6 kinases by more than 50%.[7]

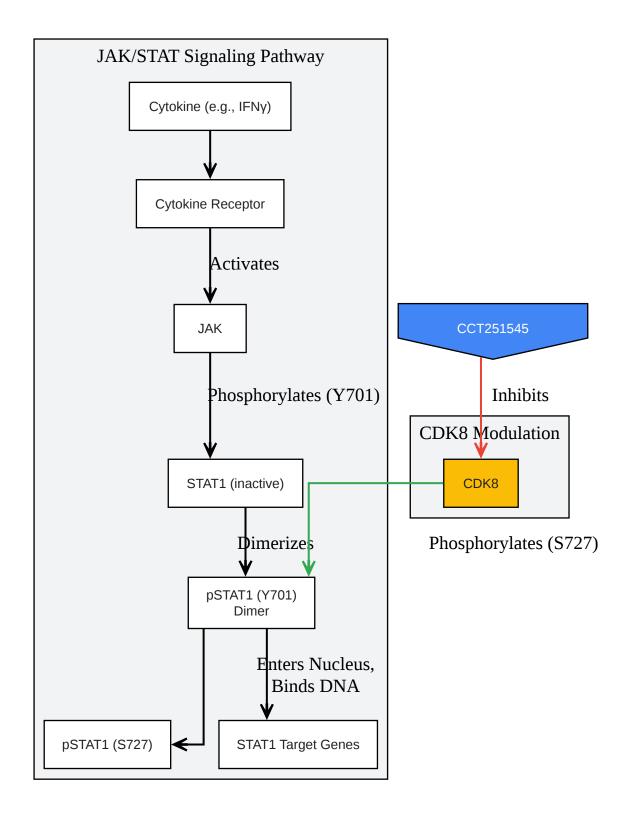
# **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.













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